molecular formula C18H17N3O3S2 B12471711 Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B12471711
M. Wt: 387.5 g/mol
InChI Key: HUOFCFKXPMHPJB-UHFFFAOYSA-N
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Description

Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biological pathways . Molecular docking studies have shown that it binds to the active site of target enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its thioether linkage and ester functional group make it a versatile compound for various applications .

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-[[2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-17(23)11-3-6-13(7-4-11)20-16(22)10-25-18-21-14-8-5-12(19)9-15(14)26-18/h3-9H,2,10,19H2,1H3,(H,20,22)

InChI Key

HUOFCFKXPMHPJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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